Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 118128-78-2
VCID: VC20842639
InChI: InChI=1S/C12H15NO2/c1-2-15-12(14)10-5-3-7-11-9(10)6-4-8-13-11/h3,5,7,13H,2,4,6,8H2,1H3
SMILES: CCOC(=O)C1=C2CCCNC2=CC=C1
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol

Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate

CAS No.: 118128-78-2

Cat. No.: VC20842639

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate - 118128-78-2

Specification

CAS No. 118128-78-2
Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
IUPAC Name ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate
Standard InChI InChI=1S/C12H15NO2/c1-2-15-12(14)10-5-3-7-11-9(10)6-4-8-13-11/h3,5,7,13H,2,4,6,8H2,1H3
Standard InChI Key IVUBOWZGLSRVFX-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C2CCCNC2=CC=C1
Canonical SMILES CCOC(=O)C1=C2CCCNC2=CC=C1

Introduction

Chemical Identity and Structure

Molecular Characteristics

Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate (CAS: 118128-78-2) is characterized by its bicyclic structure featuring a tetrahydroquinoline core with an ethyl carboxylate group at the 5-position. The molecular formula is C12H15NO2 with a molecular weight of 205.25 g/mol . The compound consists of a benzene ring fused to a partially hydrogenated pyridine ring, forming the tetrahydroquinoline scaffold, with the ethyl ester group attached to the carbocyclic portion of the structure.

Structural Features

The tetrahydroquinoline scaffold represents a partially saturated quinoline system where the pyridine ring has undergone hydrogenation. This structural arrangement creates a nitrogen-containing heterocyclic compound with a secondary amine functionality within the ring system. The ethyl carboxylate group at the 5-position introduces a polar, reactive functionality that significantly influences the compound's physical and chemical properties .

Key Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Ethyl 1,2,3,4-Tetrahydroquinoline-5-Carboxylate

PropertyValue/Description
CAS Number118128-78-2
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Physical StateExpected to be a crystalline solid or oil
SolubilitySoluble in organic solvents (e.g., dichloromethane, ethyl acetate)
Functional GroupsSecondary amine, ethyl ester
ReactivityUndergoes typical amine and ester reactions including hydrolysis, transesterification, and nucleophilic substitutions

Synthetic Methodologies

Reaction Conditions

Table 2: Potential Reaction Conditions for Synthetic Transformations

TransformationReagents/ConditionsExpected Outcome
Ester HydrolysisNaOH/H2O, MeOH, rt to reflux1,2,3,4-Tetrahydroquinoline-5-carboxylic acid
N-AlkylationAlkyl halide, K2CO3, acetoneN-alkylated derivatives
ReductionH2, Pd/C or Pt/C, EtOH or MeOHFurther reduced derivatives
TransesterificationR-OH, acid catalyst, refluxAlternative ester derivatives
AmidationR-NH2, coupling agent, base, DCMAmide derivatives

Structural Characterization and Analysis

Spectroscopic Profile

The structural confirmation of ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate would typically involve multiple spectroscopic techniques. Based on comparable compounds, the expected spectroscopic features would include:

  • NMR Spectroscopy: The 1H NMR spectrum would show characteristic signals for the aromatic protons (6.5-8.0 ppm), tetrahydroquinoline ring protons (1.5-3.5 ppm), NH proton (broad signal, variable position), and ethyl ester protons (quartet at 4.0-4.5 ppm for CH2 and triplet at 1.0-1.5 ppm for CH3) .

  • Infrared Spectroscopy: Key absorption bands would include ester C=O stretching (1700-1750 cm-1), N-H stretching (3300-3500 cm-1), and aromatic C=C stretching (1400-1600 cm-1).

  • Mass Spectrometry: The molecular ion peak would be expected at m/z 205, corresponding to the molecular weight of the compound.

Chromatographic Analysis

Chromatographic techniques are essential for the isolation, purification, and analysis of ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate. These include:

  • HPLC Analysis: Reversed-phase HPLC with UV detection would be suitable for analysis and purification, potentially using gradient elution with acetonitrile/water or methanol/water mobile phases.

  • TLC Analysis: Silica gel chromatography with appropriate solvent systems (e.g., hexane/ethyl acetate mixtures) would be useful for monitoring reactions and preliminary purification.

  • Column Chromatography: For purification, automated flash chromatography systems using silica gel columns with appropriate solvent systems would be effective, as demonstrated with related compounds .

Applications and Significance

Synthetic Utility

Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate serves as a valuable building block in organic synthesis due to its bifunctional nature. The presence of both a secondary amine and an ethyl ester group provides multiple sites for further functionalization, making it useful for constructing more complex molecular architectures .

The compound can serve as a starting material for:

  • The synthesis of biologically active compounds containing the tetrahydroquinoline scaffold

  • The preparation of libraries of derivatives with modified substitution patterns

  • The development of chiral tetrahydroquinoline derivatives through asymmetric synthesis

Product InformationDetails
CAS Number118128-78-2
Typical PurityMinimum 95%
Commercial FormNot specified (likely solid or oil)
Storage ConditionsNot specified (likely standard organic compound storage)

Related Tetrahydroquinoline Derivatives

Positional Isomers

Several positional isomers of ethyl 1,2,3,4-tetrahydroquinoline-carboxylate are known, each with potentially different chemical and biological properties:

  • Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate (CAS: 24562-76-3): This isomer features the ethyl ester at the 4-position rather than the 5-position . The changed position of the ester group may significantly affect the compound's reactivity and biological profile.

  • Ethyl 1,2,3,4-tetrahydroquinoline-3-carboxylate: This compound has been utilized in the synthesis of more complex structures, including spirohydantoin derivatives that may possess biological activities .

Structural Analogues

Beyond positional isomers, structural analogues of interest include:

  • Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate: This compound represents an isomeric heterocyclic system where the nitrogen atom is positioned differently in the ring structure, leading to distinct chemical properties .

  • N-substituted derivatives: Various N-substituted derivatives of tetrahydroquinoline carboxylates have been synthesized and studied for their chemical properties and potential biological activities. For example, N-methyl-3-nitro-2-phenyl-1,2,3,4-tetrahydroquinoline-3-carboxylate has been prepared using catalysts like phenyliodine(III) bis(trifluoroacetate) .

  • Reduced or oxidized derivatives: Compounds with varying degrees of saturation in the heterocyclic ring system represent important analogues with potentially different applications.

Structure-Activity Relationships

Influence of Functional Groups

The position and nature of substituents on the tetrahydroquinoline scaffold significantly influence the compounds' chemical and biological properties:

Stereochemical Considerations

Tetrahydroquinoline derivatives with substituents at certain positions can exhibit stereoisomerism, which may significantly impact their biological activities:

  • Substituents at positions 2, 3, and 4 of the tetrahydroquinoline ring can create stereogenic centers, leading to compounds with distinct three-dimensional arrangements.

  • Stereoselective synthesis methods could potentially be employed to access specific stereoisomers with enhanced biological activities or selectivities.

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